molecular formula C4H9NO3 B555943 DL-Homoserine CAS No. 1927-25-9

DL-Homoserine

Cat. No. B555943
CAS RN: 1927-25-9
M. Wt: 119.12 g/mol
InChI Key: UKAUYVFTDYCKQA-UHFFFAOYSA-N
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Description

DL-Homoserine, also known as (±)-2-Amino-4-hydroxybutyric acid, is an α-amino acid . It is not one of the common amino acids encoded by DNA and differs from the proteinogenic amino acid serine by insertion of an additional -CH2- unit into the backbone .


Synthesis Analysis

DL-Homoserine is synthesized by the deoxidation process, catalyzed by homoserine dehydrogenase . This is one of the steps in the synthesis of L-threonine . An enzymatic method to produce N-acyl homoserine lactones (AHLs) using immobilized Candida antarctica lipase as the catalyst has been described .


Molecular Structure Analysis

The molecular formula of DL-Homoserine is C4H9NO3 . Its average mass is 119.119 Da and its monoisotopic mass is 119.058243 Da .


Chemical Reactions Analysis

DL-Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway .


Physical And Chemical Properties Analysis

DL-Homoserine is a white powder . Its melting point is 205 °C (dec.) (lit.) . The density of DL-Homoserine is 1.3±0.1 g/cm3 . Its boiling point is 368.7±32.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Bioconversion

  • DL-Homoserine is synthesized via the Schmidt reaction, providing an efficient method without the complications in isolation and purification (Hayashi, 1959).
  • It can be bioconverted to L-Threonine by Enterobacter cloacae, a process influenced by various parameters including temperature and pH (Duménil et al., 2004).

Enzymatic Activity and Microbial Applications

  • DL-Homoserine's enzymatic activity is measured spectrophotometrically, with specific activity expressed as units per milligram of protein (Datta & Gest, 1970).
  • It is used in microbial optical resolution for the production of D-homoserine, employing bacterial strains like Arthrobacter nicotinovorans for selective degradation of its L-enantiomer (Mochizuki & Miyazaki, 2007).

Role in Metabolic Pathways

  • In Escherichia coli, DL-Homoserine is involved in metabolic engineering strategies for L-homoserine production, impacting central metabolic pathways (Liu et al., 2020).
  • Its effect on the growth of Mycobacterium tuberculosis has been observed, where it acts as a precursor in the metabolism of amino acids like threonine, isoleucine, and methionine (O'barr & Everett, 1971).

Applications in Biotechnology and Engineering

  • The high-level production of L-homoserine in Escherichia coli through metabolic engineering involves optimizing the central metabolic pathways and improving the strain's efficiency (Zhang et al., 2021).
  • Its role in the efficient production of L-homoserine in Corynebacterium glutamicum ATCC 13032 by redistributing metabolic flux highlights its importance in the synthesis of valuable compounds (Li et al., 2020).

Safety And Hazards

DL-Homoserine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be inhaled and the container should be kept tightly closed . It should be kept refrigerated .

Future Directions

The occurrence of many biofilm-based human infections and their multiple antimicrobial resistance is a major concern in medicine and human health. The elevated rate of resistance to antibiotics in biofilm leads to the discovery and characterization of novel natural anti-biofilm agents .

properties

IUPAC Name

2-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUYVFTDYCKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862365
Record name (+/-)-Homoserine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Homoserine

CAS RN

1927-25-9, 6027-21-0, 672-15-1
Record name Homoserine
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Record name Homoserine, (+/-)-
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Record name D-Homoserine
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Record name DL-Homoserine
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Record name HOMOSERINE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,930
Citations
U von Rad, I Klein, PI Dobrev, J Kottova, E Zazimalova… - Planta, 2008 - Springer
… of Arabidopsis thaliana roots with N-hexanoyl-dl-homoserine-lactone (C6-HSL) resulted in … predominantly for short chain N-butyryl-dl-homoserine lactone and C6-HSL to root elongation…
Number of citations: 247 link.springer.com
K Mochizuki, K Miyazaki - Enzyme and microbial technology, 2007 - Elsevier
… dl-homoserine as the sole source of carbon and nitrogen was used. Throughout this study, dl-homoserine … -butyrolactone was completely hydrolyzed to dl-homoserine (data not shown). …
Number of citations: 7 www.sciencedirect.com
M Frankel, Y Knobler - Journal of the American Chemical Society, 1958 - ACS Publications
… iodide, from which pure DL-homoserine was obtained in 70% … carbonate and hydrogen sulfide also led to the DL-homoserine. … DL-Homoserine was filtered off andwashed with small …
Number of citations: 20 pubs.acs.org
S Parveen, SK Patidar - Chemical Engineering Journal, 2023 - Elsevier
… and N-(3-Hydroxyoctanoyl)-DL-homoserine lactone changed lipid composition, increased lipid … N-(3-Hydroxyoctanoyl)-DL-homoserine promoted synthesis of PUFA and phospholipids …
Number of citations: 0 www.sciencedirect.com
MD Armstrong, F Binkley - Journal of Biological Chemistry, 1948 - cabdirect.org
A basal diet, deficient in methionine but containing choline, was given to 8 young rats of the Sprague Dawley strain for 8 days. The average weight of each rat decreased daily; one rat …
Number of citations: 22 www.cabdirect.org
K Gomi, T Kikuchi, Y Tokue, S Fujimura… - Infection and …, 2006 - Am Soc Microbiol
Chromobacterium violaceum produces autoinducers, including homoserine lactones (HSLs), for genetic regulation. Among the seven HSLs derived from C. violaceum we evaluated, …
Number of citations: 15 journals.asm.org
K Woo, DH Kim, MH Oh, HS Park, CH Choi - International Journal of …, 2021 - mdpi.com
Quorum sensing of Acinetobacter nosocomialis for cell-to-cell communication produces N-3-hydroxy dodecanoyl-DL-homoserine lactone (OH-dDHL) by an AnoR/I two-component …
Number of citations: 1 www.mdpi.com
S Natelson, EA Natelson - Microchemical journal, 1989 - Elsevier
… While DL-homoserine lactone can be synthesized from the readily available y-butyrolactone by bromination followed by amination (7), its resolution, to the D and L forms, presents …
Number of citations: 38 www.sciencedirect.com
MD Armstrong - Journal of the American Chemical Society, 1949 - ACS Publications
… and DL-Homoserine.—Because of the high solubility of these compounds in water and the … test and a mixed melting point with DL-homoserine (m. p. 186-187) showed no depression. …
Number of citations: 58 pubs.acs.org
ML Carmona-Orozco, W Quiñones, SM Robledo… - Phytomedicine, 2023 - Elsevier
… ; HSL, N-butyryl-DL-homoserine lactone, a compound used in the … -DL homoserine lactone on biofilm induction by xanthones The simultaneous addition of N-butyryl-DL homoserine …
Number of citations: 3 www.sciencedirect.com

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